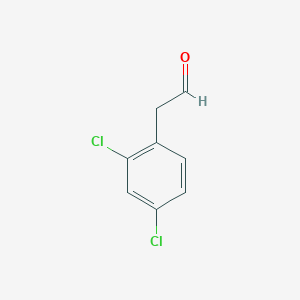

(2,4-Dichlorophenyl)acetaldehyde

描述

Background and Significance of (2,4-Dichlorophenyl)acetaldehyde in Chemical Research

This compound is an organic compound classified as a halogenated aromatic aldehyde. Its structure consists of an acetaldehyde (B116499) group attached to a 2,4-dichlorinated phenyl ring. This compound holds significance in the field of organic synthesis, primarily serving as a crucial chemical intermediate. google.comsigmaaldrich.com Its most notable application is in the production of tetraconazole, a triazole-based fungicide used in agriculture. google.com The quality and yield of this compound directly impact the efficiency and cost-effectiveness of synthesizing this important agrochemical. google.com In its pure form, it is described as a white or light yellow solid. google.com The study of such intermediates is fundamental to optimizing synthetic routes and developing new molecules with potential applications in various chemical industries.

Historical Context of Related Halogenated Aromatic Aldehydes

Halogenated aromatic compounds, a class to which this compound belongs, have been a subject of extensive research in organic chemistry. science.gov The introduction of halogen atoms to an aromatic ring can significantly alter the molecule's physical, chemical, and biological properties. wikipedia.org Historically, the synthesis of halogenated compounds has been pivotal in creating polymers, pharmaceuticals, and other specialty chemicals. wikipedia.org Research into halogenated aromatic aldehydes, specifically, has explored their synthesis and reactivity. fiveable.melibretexts.org For instance, studies have investigated the environmental transformation of these compounds, such as their oxidation and reduction by anaerobic bacteria, which can lead to dehalogenation or the formation of corresponding alcohols and carboxylic acids. asm.org The development of various halogenation methods, including electrophilic and free-radical pathways, has provided chemists with the tools to create a wide array of halogenated building blocks for organic synthesis. wikipedia.org

Scope and Objectives of the Academic Research

This article provides a focused review of the chemical compound this compound. The primary objective is to present scientifically accurate information pertaining to its chemical properties and synthesis, based on published research findings. The scope is strictly limited to the chemical nature of the compound, avoiding any discussion of biological effects, dosage, or safety profiles. The content will detail its role as a synthetic intermediate and present key data in a structured format to serve as a professional resource for the chemical research community.

Chemical Properties and Identification

This compound is identified by its specific chemical structure and properties. These identifiers are crucial for its characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-(2,4-dichlorophenyl)acetaldehyde | nih.gov |

| Molecular Formula | C₈H₆Cl₂O | nih.govcymitquimica.com |

| Molecular Weight | 189.04 g/mol | nih.govcymitquimica.com |

| CAS Number | 30067-11-9 | nih.gov |

| Appearance | White or light yellow solid | google.com |

Synthesis and Research Findings

The synthesis of this compound is a key area of research, particularly for improving the efficiency of agrochemical production. One documented method avoids common side reactions, thereby enhancing the final product's yield and purity. google.com

A patented synthesis method involves a multi-step process starting from 2,4-dichlorobenzaldehyde (B42875) and methyl acetoacetate (B1235776), which is used as a substitute for the more problematic ethyl chloroacetate (B1199739). google.com This approach effectively mitigates side reactions involving the chlorine atom. google.com The synthesis comprises a closed-loop process, followed by alkaline hydrolysis, acidity adjustment, and decarboxylation. google.com

Table 2: Example of a Synthetic Route for this compound google.com

| Step | Description | Key Reagents | Conditions |

|---|---|---|---|

| 1. Closed-Loop | Reaction of starting materials to form a solid intermediate. | 2,4-Dichlorobenzaldehyde, Methyl acetoacetate, Sodium methoxide | 60°C in methanol (B129727), followed by cooling to -5°C for crystallization. |

| 2. Alkaline Hydrolysis | Hydrolysis of the intermediate product. | Intermediate I, Sodium hydroxide (B78521) solution | 20°C insulation reaction. |

| 3. Acidification & Decarboxylation | The intermediate is dissolved, acidified to pH 2-3, and heated to induce decarboxylation. | Intermediate II, Acid (e.g., HCl, H₂SO₄), Solvent (e.g., water, methanol) | Reflux until reaction completion. |

This synthetic method has been shown to produce this compound with a content of 60-70% and a yield of 65-80%, depending on the specific solvents and acids used in the final steps. google.com

The reactivity of this compound is characteristic of aldehydes. A common reaction for identifying aldehydes and ketones is the reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), often in a solution known as Brady's reagent. libretexts.org This reaction is a nucleophilic addition-elimination, where the 2,4-DNPH adds across the carbonyl double bond, followed by the elimination of a water molecule. libretexts.org This condensation reaction results in the formation of a 2,4-dinitrophenylhydrazone, which is typically a brightly colored yellow or orange precipitate, confirming the presence of a carbonyl group. libretexts.org The specific product formed would be this compound 2,4-dinitrophenylhydrazone. doubtnut.com

Structure

3D Structure

属性

IUPAC Name |

2-(2,4-dichlorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJDYUOVXFOHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40580270 | |

| Record name | (2,4-Dichlorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30067-11-9 | |

| Record name | (2,4-Dichlorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichlorophenyl Acetaldehyde

Established Reaction Pathways

The primary synthesis of (2,4-Dichlorophenyl)acetaldehyde is achieved through a structured sequence of reactions involving a closed-loop process, alkaline hydrolysis, and finally, acid-catalyzed adjustments and decarboxylation google.com. This methodical approach ensures the transformation of raw materials into the target compound with considerable yield and purity google.com.

Multi-Step Synthesis through Closed-Loop Processes

The synthesis begins with a closed-loop procedure where 2,4-dichlorobenzaldehyde (B42875) and an acetoacetate (B1235776) ester, such as methyl acetoacetate or ethyl acetoacetate, are the primary reactants. google.com This initial step is conducted in an organic solvent like ethanol, methanol (B129727), or isopropanol, and is facilitated by an organic base google.com. The reaction is typically maintained at a controlled temperature, for instance, 40°C, until completion, which is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the intermediate product is crystallized by cooling and then separated via filtration google.com.

Alkaline Hydrolysis in Synthetic Schemes

Following the initial synthesis, the intermediate product undergoes alkaline hydrolysis. This step involves dissolving the intermediate in an aqueous solution containing an inorganic base. A variety of inorganic bases can be employed, including potassium carbonate, sodium carbonate, sodium bicarbonate, potassium hydroxide (B78521), or sodium hydroxide google.com. The reaction is maintained at a temperature between 20-40°C until the hydrolysis is complete, yielding a second intermediate product google.com.

Acid-Catalyzed Adjustments and Decarboxylation

The final stage of the synthesis involves acid-catalyzed adjustments and decarboxylation. The solution containing the second intermediate is cooled and then acidified to a pH of 2-3 using an acid such as formic acid, acetic acid, hydrochloric acid, or sulfuric acid google.com. This acidification causes the intermediate to precipitate, which is then filtered and washed.

This intermediate, which is a β-keto acid derivative, is then dissolved in a suitable solvent (like water, methanol, or xylene) and heated to reflux to induce decarboxylation google.com. This process involves the removal of a carboxyl group as carbon dioxide, a reaction that proceeds through a cyclic transition state when heated youtube.comyoutube.com. After the reaction is complete, the solution is cooled and neutralized. The final product, this compound, is then extracted and purified by distillation google.com.

| Precursor | Advantages | Disadvantages |

| Ethyl Chloroacetate (B1199739) | Traditionally used precursor. | Prone to side reactions with sodium alkoxide catalysts, leading to reduced yield and purity of the final product google.com. |

| Ethyl Acetoacetate / Methyl Acetoacetate | Avoids side reactions with sodium alkoxide, leading to higher product content and yield, and subsequently reducing costs google.com. | May require slightly different reaction conditions or purification methods. |

Catalytic Systems in this compound Production

Catalysts play a pivotal role in each step of the synthesis, from the initial condensation to the final hydrolysis. The process utilizes both organic and inorganic bases to facilitate the necessary chemical transformations google.com.

In the initial closed-loop reaction, an organic base is used to catalyze the condensation between 2,4-dichlorobenzaldehyde and the acetoacetate ester. In the subsequent alkaline hydrolysis step, an inorganic base is used to hydrolyze the ester group of the intermediate.

Table of Catalytic Systems

| Synthesis Step | Catalyst Type | Examples | Molar Ratio (Reactant:Catalyst) |

|---|---|---|---|

| Closed-Loop Condensation | Organic Base | Sodium methylate, Sodium ethylate, Sodium isopropoxide, Sodium tert-butoxide, Potassium tert-butoxide google.com. | 2,4-dichlorobenzaldehyde : Organic Base = 1 : 1.1-2.0 google.com. |

| Alkaline Hydrolysis | Inorganic Base | Potassium carbonate, Sodium carbonate, Sodium bicarbonate, Potassium hydroxide, Sodium hydroxide google.com. | Intermediate I : Inorganic Base = 1 : 1-2 google.com. |

Green Chemistry Approaches and Sustainable Synthesis Development

While the described multi-step synthesis is effective, there is a growing emphasis on developing more sustainable and environmentally friendly chemical processes. Green chemistry principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency rsc.org.

The traditional Wacker process for producing acetaldehyde (B116499), for example, relies on petrochemicals and has a significant carbon footprint chemanalyst.comrenewable-carbon.eusciencedaily.com. In response, researchers are exploring greener alternatives, such as the electrochemical reduction of carbon dioxide using novel copper-based catalysts to produce acetaldehyde with high selectivity chemanalyst.comrenewable-carbon.eusciencedaily.combioengineer.org.

Applying green chemistry principles to the synthesis of this compound could involve:

Catalyst Optimization: Developing more efficient and recyclable catalysts to reduce waste and energy consumption. Nickel-based catalysts, for instance, have been investigated for ethanol dehydrogenation to acetaldehyde thaiscience.info.

Alternative Solvents: Replacing traditional organic solvents with greener alternatives like water or bio-solvents.

Process Intensification: Combining multiple reaction steps into a single "one-pot" process to reduce waste and improve efficiency, a feature already present in the described synthesis method google.com.

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on fossil fuels. The production of acetaldehyde from the dehydrogenation of bioethanol is one such area of research helgroup.com.

By integrating these principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of modern chemical manufacturing.

Chemical Transformations and Reaction Mechanisms of 2,4 Dichlorophenyl Acetaldehyde

Fundamental Reactivity of the Aldehyde Functional Group

The reactivity of (2,4-Dichlorophenyl)acetaldehyde is primarily centered around the carbonyl group (C=O). This group is highly polarized, with the oxygen atom being more electronegative, which results in a partial negative charge on the oxygen and a partial positive charge on the carbon. britannica.comchemistrytalk.org This inherent polarity, combined with the presence of acidic alpha-hydrogens on the adjacent methylene group, governs its reaction pathways. britannica.com

Nucleophilic addition is the most characteristic reaction of aldehydes. libretexts.orgmasterorganicchemistry.com The electrophilic carbonyl carbon of this compound is a prime target for attack by nucleophiles. The reaction proceeds via a two-step mechanism:

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbonyl carbon, breaking the C=O pi bond. This leads to the formation of a tetrahedral alkoxide intermediate where the carbon atom's hybridization changes from sp² to sp³. libretexts.orglibretexts.org

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is subsequently protonated, typically by a weak acid or the solvent, to yield an alcohol product. libretexts.org

Aldehydes are generally more reactive towards nucleophiles than ketones for both steric and electronic reasons. libretexts.orglibretexts.org Sterically, the single hydrogen atom attached to the carbonyl in an aldehyde presents less hindrance to an incoming nucleophile compared to the two bulkier alkyl or aryl groups in a ketone. libretexts.orglibretexts.org Electronically, aldehydes have only one electron-donating alkyl/aryl group to stabilize the partial positive charge on the carbonyl carbon, whereas ketones have two, making the aldehyde carbonyl carbon more electrophilic. libretexts.org In this compound, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring further increases the electrophilicity of the carbonyl carbon, enhancing its reactivity towards nucleophiles compared to unsubstituted phenylacetaldehyde (B1677652).

Table 1: Examples of Nucleophilic Addition Reactions with this compound

| Nucleophile (Reagent) | Intermediate Product | Final Product | Product Class |

|---|---|---|---|

| Hydride ion (:H⁻) from NaBH₄ or LiAlH₄ | Alkoxide | 1-(2,4-Dichlorophenyl)ethan-1-ol | Primary Alcohol |

| Grignard Reagent (R-MgX) | Magnesium Alkoxide | Substituted Alcohol | Secondary Alcohol |

| Cyanide ion (:CN⁻) from HCN | Alkoxide | 2-Hydroxy-3-(2,4-dichlorophenyl)propanenitrile | Cyanohydrin |

| Water (H₂O) | Tetrahedral Alkoxide | This compound hydrate (gem-diol) | Gem-diol |

| Alcohol (R'OH) | Hemiacetal | Acetal | Acetal |

| Primary Amine (RNH₂) | Carbinolamine | Imine (Schiff Base) | Imine |

Oxidation Pathways and Mechanisms

Aldehydes are readily oxidized to form carboxylic acids. libretexts.orglibretexts.org This susceptibility to oxidation is a key chemical distinction between aldehydes and ketones, which are generally resistant to oxidation except under harsh conditions. libretexts.org The oxidation of this compound yields (2,4-Dichlorophenyl)acetic acid.

The mechanism for oxidation, particularly with chromium-based reagents in an aqueous medium, typically involves the formation of a hydrate intermediate. libretexts.orgmasterorganicchemistry.comucalgary.ca

Hydrate Formation: this compound reacts reversibly with water to form the corresponding geminal diol, 1-(2,4-Dichlorophenyl)ethane-1,1-diol. libretexts.orgucalgary.ca

Oxidation: This hydrate, which is structurally similar to an alcohol, is then oxidized by the oxidizing agent (e.g., chromic acid, potassium permanganate). ucalgary.ca The reaction proceeds through the formation of an intermediate like a chromate ester, followed by an elimination step where the aldehydic hydrogen is removed, leading to the formation of the carboxylic acid. ucalgary.ca

Common oxidizing agents used for this transformation include:

Potassium permanganate (KMnO₄)

Chromic acid (H₂CrO₄), often generated from sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) and sulfuric acid.

Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a mild and selective method. chemistrysteps.com

Under specific conditions, aldehydes can undergo polymerization to form polyacetals, which are polymers with a repeating (-CHR-O-) backbone. digitellinc.comcmu.edu This reaction is typically initiated by either cationic (strong acids) or anionic (strong bases) initiators at low temperatures. tandfonline.comacs.org

The polymerization of aldehydes is highly sensitive to temperature and is characterized by a low ceiling temperature (Tc). tandfonline.com Above this temperature, the depolymerization process is thermodynamically favored, and the monomeric aldehyde is the stable form. Higher aliphatic aldehydes generally have lower ceiling temperatures than formaldehyde (B43269), making their polymers less thermally stable. tandfonline.com

For this compound, polymerization would likely proceed as follows:

Initiation: An initiator (e.g., a strong acid) would protonate the carbonyl oxygen, making the carbonyl carbon highly electrophilic.

Propagation: The activated monomer would then be attacked by the carbonyl oxygen of a second monomer molecule, extending the chain. This process repeats to form the polyacetal.

Termination: The reaction is terminated by a quenching agent or by reaching equilibrium.

The polymerization can be stereospecific, potentially leading to the formation of isotactic polymers where all the substituted R-groups (the 2,4-dichlorobenzyl group in this case) are on the same side of the polymer backbone. cmu.edu

Condensation Reactions Involving this compound

Condensation reactions are a critical class of carbon-carbon bond-forming reactions. Because this compound possesses α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), it can participate in several important condensation reactions, acting as either the nucleophilic or the electrophilic component.

The aldol condensation is a reaction between two carbonyl compounds (aldehydes or ketones) that forms a β-hydroxy carbonyl compound (an "aldol" addition product), which may then dehydrate to give an α,β-unsaturated carbonyl compound (the condensation product). masterorganicchemistry.comazom.com The reaction requires at least one of the carbonyl partners to have an α-hydrogen and is typically catalyzed by a base or an acid.

For this compound, two main pathways are possible:

Self-Condensation: In the presence of a base, one molecule of this compound can be deprotonated to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of a second molecule of this compound. The initial product is 3-hydroxy-2,4-bis(2,4-dichlorophenyl)butanal. Upon heating, this aldol addition product can lose a molecule of water to form 2,4-bis(2,4-dichlorophenyl)but-2-enal.

Crossed-Aldol Condensation: this compound can react with a different aldehyde or ketone. masterorganicchemistry.com To achieve a good yield of a single product, these reactions are often designed such that one partner has no α-hydrogens (e.g., benzaldehyde or formaldehyde) and can therefore only act as the electrophile. masterorganicchemistry.com

Enantioselective Variants: The aldol reaction creates a new stereocenter, and significant research has focused on controlling the stereochemical outcome. nih.gov Enantioselective aldol reactions, particularly those involving aromatic aldehydes, can be achieved using chiral catalysts. nih.govacs.org Proline-based organocatalysts, for example, have been successfully used to catalyze highly enantioselective cross-aldol reactions between aldehydes. nih.govacs.org In such a reaction, this compound could react with another aldehyde in the presence of a chiral catalyst to produce a specific enantiomer of the β-hydroxy aldehyde product with high optical purity. nih.gov

The Knoevenagel condensation is a reaction between a carbonyl compound and a compound with an "active methylene group" (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like an amine (e.g., piperidine). wikipedia.orgsigmaaldrich.comthermofisher.com

In this reaction, this compound serves as the carbonyl component. The active methylene compound could be diethyl malonate or ethyl acetoacetate (B1235776). The mechanism involves:

The base deprotonates the active methylene compound to form a stabilized carbanion (enolate).

The carbanion attacks the carbonyl carbon of this compound.

The resulting intermediate is protonated and then undergoes dehydration to yield a stable, conjugated final product. alfa-chemistry.com

Doebner Modification: A widely used variant is the Doebner modification, which employs malonic acid as the active methylene compound and pyridine as both the catalyst and solvent. tandfonline.comorganic-chemistry.org The reaction proceeds similarly to the standard Knoevenagel condensation, but the initial condensation product, which is a dicarboxylic acid, undergoes spontaneous decarboxylation (loss of CO₂) upon heating. wikipedia.org

When this compound is subjected to the Doebner modification with malonic acid and pyridine, the final product is (E)-4-(2,4-dichlorophenyl)but-2-enoic acid. organic-chemistry.orgchem-station.com

Table 2: Comparison of Condensation Reactions

| Feature | Aldol Condensation | Knoevenagel Condensation |

|---|---|---|

| Nucleophile | Enolate of an aldehyde or ketone | Enolate of an active methylene compound |

| Electrophile | Aldehyde or ketone | Aldehyde or ketone |

| Typical Catalyst | Strong base (e.g., NaOH) or acid | Weak base (e.g., piperidine, pyridine) |

| Initial Product | β-hydroxy carbonyl compound | α,β-unsaturated product (after dehydration) |

| Key Variant | Enantioselective versions using chiral catalysts | Doebner modification with malonic acid leads to decarboxylation |

Multicomponent Reaction Strategies (e.g., Biginelli Reaction)

This compound is a viable substrate for multicomponent reactions (MCRs), which are efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product. jmchemsci.comnih.gov One of the most prominent MCRs for which an aldehyde is a key component is the Biginelli reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. wikipedia.orgorganic-chemistry.org The products are 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their corresponding thiones, which are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. beilstein-journals.orgnih.gov

While the classical Biginelli reaction utilizes aromatic aldehydes, variations have been developed to accommodate other types of aldehydes, including substituted phenylacetaldehydes. beilstein-journals.org The reaction mechanism is understood to proceed through a series of bimolecular reactions. wikipedia.org A widely accepted mechanism begins with the condensation of the aldehyde and urea to form an N-acylimine intermediate. organic-chemistry.org This is followed by the nucleophilic addition of the β-ketoester enolate to the imine. The final step is the cyclization and dehydration of the resulting intermediate to yield the dihydropyrimidinone ring. wikipedia.orgorganic-chemistry.org The use of various catalysts, including Brønsted or Lewis acids, can facilitate the reaction. wikipedia.org

| Component Role | General Structure/Example | Specific Example for this Context |

|---|---|---|

| Aldehyde | R-CHO | This compound |

| Active Methylene Compound | e.g., Ethyl acetoacetate | Ethyl acetoacetate |

| Urea/Thiourea Source | (H₂N)₂C=X (X=O or S) | Urea or Thiourea |

Formation of Imines and Schiff Bases

This compound readily reacts with primary amines (R-NH₂) to form imines, also known as Schiff bases. masterorganicchemistry.comijfmr.com These compounds are characterized by a carbon-nitrogen double bond (C=N). chemistrysteps.comlibretexts.org The reaction is a nucleophilic addition-elimination, which is typically catalyzed by acid and is reversible. masterorganicchemistry.comlibretexts.org

The mechanism involves two main stages. chemistrysteps.com First, the nucleophilic nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. openstax.org This is followed by a proton transfer from the nitrogen to the oxygen, resulting in a neutral tetrahedral intermediate called a carbinolamine. chemistrysteps.comopenstax.org In the second stage, the oxygen of the carbinolamine's hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (H₂O). libretexts.orgopenstax.org The elimination of a water molecule leads to the formation of a resonance-stabilized iminium ion. openstax.org Finally, deprotonation of the nitrogen atom yields the stable imine product and regenerates the acid catalyst. libretexts.orglibretexts.org The pH of the reaction medium is a critical factor; it is generally most effective around pH 4-5 to ensure the amine is sufficiently nucleophilic while also facilitating the dehydration step. libretexts.orglibretexts.org

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. | Zwitterionic adduct |

| 2 | Proton transfer from nitrogen to oxygen. | Carbinolamine |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated carbinolamine |

| 4 | Elimination of a water molecule. | Iminium ion |

| 5 | Deprotonation of the nitrogen. | Imine (Schiff Base) |

Derivatization Pathways for Functionalization and Analytical Purposes

Hydrazone and Dinitrophenylhydrazine Derivative Synthesis

This compound, as a carbonyl compound, undergoes condensation reactions with hydrazine (H₂NNH₂) and its substituted derivatives to form hydrazones. ajpamc.comnih.gov This reaction is analogous to imine formation, involving the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration to yield a product with a C=N-N linkage. masterorganicchemistry.com

A particularly important derivatizing agent in this class is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov The reaction of this compound with DNPH, often conducted in an acidic medium, produces this compound 2,4-dinitrophenylhydrazone. ajpamc.comnih.gov This derivative is a stable, crystalline solid that is often brightly colored (yellow, orange, or red). libretexts.org The formation of this derivative serves as a reliable qualitative test for the presence of the carbonyl group in this compound. libretexts.org Furthermore, this derivatization is a cornerstone of quantitative analytical methods, such as high-performance liquid chromatography (HPLC) with UV-Vis detection, for the determination of aldehydes. nih.govepa.gov

| Reagent | Product Class | Primary Use |

|---|---|---|

| Hydrazine (H₂NNH₂) | Hydrazone | Synthetic intermediate (e.g., Wolff-Kishner reduction) libretexts.org |

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone (2,4-DNP) | Qualitative and quantitative analysis of carbonyls libretexts.orgopenstax.org |

Amine-Based Derivatizations for Structural Elucidation

The conversion of this compound into stable, solid derivatives through reactions with amines is a classical strategy for its identification and structural confirmation. libretexts.orglibretexts.org The formation of imines, oximes, and particularly hydrazones provides a means to purify and characterize the original aldehyde, which may be a liquid or an unstable compound. openstax.org

The most widely used method for this purpose is the synthesis of the 2,4-dinitrophenylhydrazone derivative. openstax.org These "DNP" derivatives are typically highly crystalline compounds with sharp and characteristic melting points. libretexts.org By comparing the melting point of the prepared derivative with known literature values, the identity of the parent aldehyde can be confirmed. This technique was historically a fundamental component of qualitative organic analysis before the widespread availability of spectroscopic methods. The distinct color of the DNP derivatives also facilitates their detection and isolation. libretexts.org

Other Electrophilic and Nucleophilic Transformations

The reactivity of this compound is governed by the electrophilic nature of its carbonyl carbon and the potential for its α-carbon (the carbon adjacent to the carbonyl group) to act as a nucleophile after deprotonation.

Electrophilic Reactions at the Carbonyl Carbon: The polarized C=O bond makes the carbonyl carbon highly susceptible to attack by a wide range of nucleophiles. This is the basis for many fundamental organic transformations beyond amine condensation. Examples of such reactions include:

Addition of Organometallic Reagents: Reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of secondary alcohols after an acidic workup.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond (C=C), forming an alkene. This is a powerful method for olefination.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-(2,4-dichlorophenyl)ethanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Nucleophilic Reactions at the α-Carbon: The protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate ion. This enolate is a potent carbon nucleophile and can participate in several key bond-forming reactions:

Aldol Condensation: In the presence of a base, the enolate of this compound can attack the carbonyl group of another molecule of the same aldehyde (a self-condensation) or a different aldehyde or ketone (a crossed-condensation) to form a β-hydroxy aldehyde, which can subsequently dehydrate to an α,β-unsaturated aldehyde.

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position.

Catalysis in Reactions Involving 2,4 Dichlorophenyl Acetaldehyde

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions for the transformation of functional groups like aldehydes. One documented example involving (2,4-Dichlorophenyl)acetaldehyde is its reaction with ethyl 2-chloro-2-(hydroxyimino)acetate in the presence of a basic catalyst, sodium ethoxide (NaOEt), dissolved in tetrahydrofuran (THF). google.com This reaction leads to the formation of ethyl 4-(2,4-dichlorophenyl)isoxazole-3-carboxylate, a heterocyclic compound. google.com

In this transformation, the sodium ethoxide acts as a homogeneous base catalyst, facilitating the condensation and cyclization reaction. The process is conducted at an elevated temperature to drive the reaction to completion. google.com

Table 1: Homogeneous Catalyzed Synthesis of an Isoxazole Derivative

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

|---|

Heterogeneous Catalysis and Supported Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for their ease of separation and recyclability. While specific applications of heterogeneous catalysts in reactions with this compound as a starting material are not extensively detailed in the available literature, this class of catalysts is widely used for aldehyde transformations in general.

Metal catalysts are fundamental in a variety of organic transformations involving aldehydes, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. A key reaction involving this compound is its reductive amination. In one synthetic route, this aldehyde is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride to form a more complex amine product. epo.org While this specific example uses a stoichiometric reducing agent, catalytic reductive aminations are commonly performed using transition metal catalysts (e.g., Pd, Pt, Ni) with hydrogen gas.

Table 2: Reductive Amination of this compound

| Reactant 1 | Amine | Reducing Agent/Catalyst System | Product Type |

|---|

Organocatalysis utilizes small organic molecules to catalyze chemical reactions and has become a powerful tool for asymmetric synthesis. Aldehydes are common substrates in organocatalytic reactions, such as aldol and Michael additions, often yielding products with high stereoselectivity. Although specific examples of organocatalytic reactions starting with this compound are not prominent in the surveyed literature, the potential for such transformations is significant. For instance, proline and its derivatives are well-known catalysts for asymmetric aldol reactions between aldehydes and ketones. A patent document notes the possibility of using chiral catalysts to achieve asymmetric induction in reactions like aldol additions involving aldehyde intermediates. epo.org

Biocatalysis employs enzymes to perform chemical transformations, offering high selectivity and environmentally benign reaction conditions. Enzymes such as alcohol dehydrogenases are capable of reducing aldehydes to alcohols or oxidizing them to carboxylic acids with high enantioselectivity. The immobilization of these enzymes on solid supports is a key strategy for their industrial application, as it enhances stability and allows for reuse. While the biocatalytic reduction or transformation of this compound has not been specifically detailed in the available research, it represents a promising area for the synthesis of chiral alcohols derived from this aldehyde.

Mechanistic Investigations of Catalyzed Reactions

Detailed mechanistic studies of catalyzed reactions involving this compound are not widely available in the current body of scientific literature. Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving catalyst performance. For the known reactions, such as the sodium ethoxide-catalyzed isoxazole synthesis, the mechanism likely proceeds through a base-catalyzed condensation followed by an intramolecular cyclization. In the case of reductive amination, the mechanism involves the initial formation of an iminium ion from the aldehyde and amine, which is then reduced by the hydride source or by catalytic hydrogenation.

Rational Design and Optimization of Catalytic Materials

The rational design of catalysts aims to create new catalytic materials with enhanced activity, selectivity, and stability based on an understanding of the reaction mechanism and catalyst structure-activity relationships. For reactions involving this compound, this could involve designing metal catalysts with specific ligand environments to control selectivity in hydrogenation or oxidation reactions. In organocatalysis, the catalyst structure could be tuned to achieve high stereoselectivity in C-C bond-forming reactions. Currently, literature specifically focused on the rational design of catalysts for transformations of this compound is scarce, indicating an area ripe for future research.

Advanced Analytical Methodologies for Detection, Identification, and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is indispensable for isolating (2,4-Dichlorophenyl)acetaldehyde from other components in a sample. The choice between gas and liquid chromatography depends on the sample matrix, required sensitivity, and the specific analytical objective.

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. Due to the presence of two chlorine atoms, this compound is particularly well-suited for analysis by GC with specific detectors that are highly sensitive to halogenated compounds.

Electron Capture Detector (ECD): The Electron Capture Detector (ECD) is exceptionally sensitive to electronegative compounds, such as those containing halogens. gcms.cz This makes GC-ECD a common and highly effective technique for the trace-level analysis of chlorinated pollutants. gcms.cznih.gov The detector's high sensitivity allows for extremely low detection limits, which is critical in environmental monitoring. gcms.cz For robust analysis, a dual-column setup with two columns of differing selectivity can be used simultaneously for confirmational analysis. gcms.cz To enhance volatility and improve chromatographic peak shape, derivatization may be employed. For instance, the official analysis of the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) involves conversion to its methyl or 2-chloroethyl ester before GC-ECD analysis. nih.gov

Table 1: Typical GC-ECD Parameters for Halogenated Compound Analysis

| Parameter | Value/Description | Source |

| Technique | Gas Chromatography-Electron Capture Detection (GC-ECD) | gcms.cznih.gov |

| Column | Capillary column (e.g., Durabond-5MS) | epa.gov |

| Carrier Gas | Helium or Nitrogen | epa.gov |

| Injection | Splitless mode | epa.gov |

| Detector | Electron Capture Detector (ECD) | gcms.cz |

| Derivatization | May be required to improve volatility and detection | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be sufficiently volatile or thermally stable for GC. For aldehydes like this compound, HPLC analysis often requires a derivatization step to create a derivative with strong UV absorbance, enabling sensitive detection. nih.govnih.govijcpa.in

A prevalent method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govijcpa.inscioninstruments.com In an acidic medium, the carbonyl group of the aldehyde reacts with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative. nih.gov This derivative is highly chromophoric and can be readily detected by an HPLC system equipped with an ultraviolet (UV) or Diode-Array Detector (DAD). scioninstruments.comsigmaaldrich.com This approach is widely used for the analysis of various aldehydes in environmental and biological samples. nih.govscioninstruments.comsigmaaldrich.com The separation is typically achieved on a reversed-phase column, such as a C18 column. scioninstruments.comresearchgate.net

Table 2: HPLC Method Parameters for Aldehyde Analysis via DNPH Derivatization

| Parameter | Value/Description | Source |

| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) | nih.govijcpa.inscioninstruments.com |

| Column | Reversed-phase C18 (e.g., Ascentis Express C18) | ijcpa.inscioninstruments.comresearchgate.net |

| Mobile Phase | Acetonitrile (B52724)/Water gradient | ijcpa.inresearchgate.netnih.gov |

| Flow Rate | Typically 1.0 - 2.0 mL/min | ijcpa.inresearchgate.net |

| Detector | UV or Diode-Array Detector (DAD) | scioninstruments.comsigmaaldrich.com |

| Detection Wavelength | ~360-365 nm for DNPH derivatives | sigmaaldrich.com |

Hyphenated techniques, which couple a separation method with a mass spectrometer, provide the highest degree of selectivity and sensitivity, enabling definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. nih.gov It is a standard method for the confirmation of organic pollutants. epa.gov After separation on a GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). epa.govnih.gov The resulting mass spectrum, which shows the molecular ion and characteristic fragment ions, serves as a chemical fingerprint for identification. For quantitative analysis, selected-ion monitoring (SIM) is often used, where the instrument is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing matrix interference. epa.govnih.gov For a related compound, 2,4-dichloroanisole, quantitative analysis monitored ions at m/z 176 and 178, with a confirmation ion at m/z 161. epa.gov A similar approach would be applicable to this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For enhanced sensitivity and specificity, particularly in complex matrices like mineral water or biological fluids, LC-MS/MS is the method of choice. nih.gov A method for analyzing acetaldehyde (B116499) in mineral water involves direct derivatization with DNPH in the sample, followed by analysis using reversed-phase HPLC coupled to an electrospray ionization tandem mass spectrometer (ESI-MS/MS). nih.gov This technique uses a multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the derivative) is selected and fragmented, and a resulting characteristic product ion is monitored. nih.gov This process provides exceptional selectivity and allows for quantification at very low levels, achieving a limit of detection of 0.5 µg/L for acetaldehyde without pre-concentration steps. nih.gov

Table 3: Representative Mass Spectrometry Parameters

| Technique | Ionization Mode | Mass Analyzer | Scan Mode | Source |

| GC-MS | Electron Ionization (EI) | Quadrupole | Selected Ion Monitoring (SIM) | epa.govnih.gov |

| LC-MS/MS | Electrospray (ESI) / APCI | Triple Quadrupole | Multiple Reaction Monitoring (MRM) | nih.govlcms.cz |

Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for elucidating the molecular structure of this compound by probing its electronic and vibrational properties.

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of this compound is expected to show two main types of electronic transitions.

n→π* Transition: The aldehyde functional group contains a carbonyl group (C=O) with non-bonding electrons (n) on the oxygen atom. Simple aldehydes and ketones exhibit a characteristically weak absorption band in the 270-300 nm region, which is attributed to the n→π* transition. masterorganicchemistry.com

π→π* Transitions: The dichlorinated benzene (B151609) ring is an aromatic chromophore that will undergo more intense π→π* transitions. These typically occur at shorter wavelengths than the n→π* transition of the carbonyl group. researchgate.net For 2,4-dichlorophenol (B122985), characteristic absorption bands are observed around 245 nm and 285 nm. researchgate.net

When derivatized with DNPH, the resulting hydrazone has a much more extensive conjugated system, causing a significant bathochromic (red) shift in the absorption maximum to around 360 nm. This strong absorbance is what facilitates sensitive detection in HPLC-UV methods.

Fourier-Transform Infrared (FTIR) spectroscopy is a definitive tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending). The FTIR spectrum of this compound would display several key absorption bands confirming its structure.

Table 4: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Source |

| Aldehyde C=O | Stretch | ~1740-1720 | Strong | mdpi.com |

| Aldehyde C-H | Stretch | ~2850-2800 and ~2750-2700 | Medium to Weak | mdpi.com |

| Aromatic C=C | Stretch | ~1600-1450 | Medium to Weak | jmcs.org.mx |

| Aromatic C-H | Stretch | ~3100-3000 | Medium | jmcs.org.mx |

| Methylene (-CH₂-) | Stretch | ~2950-2850 | Medium | mdpi.com |

| Aryl-Cl | Stretch | ~1100-1000 | Strong | researchgate.net |

The presence of a strong band around 1725 cm⁻¹ is a clear indicator of the aldehyde's carbonyl group. mdpi.com This, combined with the characteristic absorptions for the dichlorinated aromatic ring and the aliphatic C-H bonds, provides a comprehensive structural confirmation. researchgate.netjmcs.org.mxmdpi.com

Sample Preparation and Derivatization Strategies for Analytical Enhancement

Effective sample preparation is critical for accurate and sensitive analysis, especially when dealing with complex matrices or low analyte concentrations. For this compound, strategies such as solid-phase extraction (SPE) for purification and concentration, and in situ derivatization for enhancing detectability, are employed.

Solid-phase extraction (SPE) is a widely used sample preparation technique to isolate and concentrate analytes from a liquid sample, thereby cleaning up the sample matrix before analysis. libretexts.org For a moderately nonpolar compound like this compound, a reversed-phase SPE protocol is typically suitable, often utilizing a C18 (octadecylsilyl) sorbent. nih.govsigmaaldrich.com This approach is effective for extracting chlorinated aromatic compounds from aqueous samples. nih.gov

A general SPE protocol involves the following steps:

Conditioning: The C18 cartridge is first conditioned with an organic solvent like methanol (B129727) or acetonitrile to solvate the bonded hydrocarbon phase, followed by water or an aqueous buffer to prepare the sorbent for the aqueous sample. youtube.com

Sample Loading: The aqueous sample containing this compound is passed slowly through the conditioned cartridge. The analyte partitions from the aqueous mobile phase and adsorbs onto the nonpolar C18 stationary phase.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar, water-soluble impurities and interferences that were not retained or were weakly retained on the sorbent. youtube.com

Elution: The retained this compound is eluted from the cartridge using a small volume of a strong organic solvent, such as acetonitrile, methanol, or ethyl acetate. nih.gov This process results in a purified and concentrated analyte solution ready for chromatographic analysis.

Aldehydes can be challenging to detect with high sensitivity using standard HPLC with UV detection. hitachi-hightech.com To overcome this, in situ derivatization is a common strategy. This involves a chemical reaction to convert the analyte into a derivative with superior detection properties. For aldehydes, the most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH). hitachi-hightech.comscioninstruments.comfishersci.com

The reaction involves the nucleophilic addition of DNPH to the carbonyl group of this compound in an acidic medium, followed by dehydration to form a stable, yellow-to-orange colored 2,4-dinitrophenylhydrazone derivative. fishersci.com This derivative possesses a strong chromophore, making it highly suitable for sensitive UV detection at wavelengths around 360 nm. sigmaaldrich.com

This derivatization can be performed directly in the sample solution before extraction or, in air sampling, by passing the air through a cartridge impregnated with DNPH, where collection and derivatization occur simultaneously. hitachi-hightech.comscioninstruments.com The resulting DNPH-hydrazone is then typically extracted and analyzed by HPLC, allowing for the quantification of the original aldehyde at very low concentrations. scioninstruments.comfishersci.comnih.gov

Computational and Theoretical Chemistry Studies of 2,4 Dichlorophenyl Acetaldehyde

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of (2,4-Dichlorophenyl)acetaldehyde at the molecular level. Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a balance between accuracy and computational cost. xisdxjxsu.asia

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to find the minimum energy structure of a molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. researchgate.net These calculations are often performed using DFT methods, such as B3LYP, paired with a basis set like 6-311G++(d,p). researchgate.net The optimized geometry reveals a structure influenced by the steric and electronic effects of the dichlorophenyl ring and the aldehyde group. The planarity of the benzene (B151609) ring is a key feature, with the chlorine atoms and the acetaldehyde (B116499) substituent attached.

Electronic structure analysis provides information about the distribution of electrons within the molecule. This includes the calculation of atomic charges and the molecular electrostatic potential (MEP). The MEP map visually represents the electron density, highlighting electrophilic and nucleophilic sites, which is crucial for predicting reactivity. xisdxjxsu.asianih.gov For this compound, the electronegative chlorine and oxygen atoms create regions of negative potential, while the hydrogen atoms and parts of the aromatic ring exhibit positive potential.

Table 1: Selected Optimized Geometrical Parameters for Acetaldehyde (as a reference)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C–C | 1.51 | |

| C–O | 1.20 | |

| C1–H | 1.11 | |

| C–C–O | 125 | |

| C–C–H | 115 |

Data based on theoretical calculations for acetaldehyde, which can serve as a foundational reference for the more complex this compound. researchgate.net

Prediction of Spectroscopic Parameters (IR, UV-Vis, NMR)

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation. scielo.org.zalehigh.eduresearchgate.net

Infrared (IR) Spectroscopy: Vibrational frequencies are calculated to predict the IR spectrum. These calculations help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the characteristic C=O stretching of the aldehyde group and vibrations associated with the dichlorophenyl ring. xisdxjxsu.asiascielo.org.za

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. conicet.gov.arnih.gov These transitions typically involve the promotion of electrons from occupied to unoccupied molecular orbitals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. scielo.org.za These theoretical values, when compared to experimental spectra, aid in the structural elucidation of the molecule. nih.gov

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is likely localized on the electron-rich dichlorophenyl ring, while the LUMO may be centered on the electron-withdrawing aldehyde group. This distribution influences the molecule's role in chemical reactions, particularly in charge transfer interactions. conicet.gov.ar

Table 2: Calculated Molecular Properties from HOMO-LUMO Analysis

| Property | Description |

| Ionization Potential | Energy required to remove an electron. |

| Electron Affinity | Energy released when an electron is added. |

| Electronegativity | The tendency of an atom to attract a bonding pair of electrons. |

| Chemical Potential | The negative of electronegativity. |

| Hardness | Resistance to change in electron distribution. |

| Softness | The reciprocal of hardness. |

| Global Electrophilicity Index | A measure of the electrophilic nature of a molecule. |

These properties are derived from the energies of the HOMO and LUMO and provide a quantitative measure of the molecule's reactivity. conicet.gov.ar

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the pathways of chemical reactions involving this compound. nih.gov This involves identifying intermediates and, crucially, characterizing the transition states that connect them. By calculating the energy barriers (activation energies) for different potential reaction routes, the most favorable pathway can be determined. nih.govwordpress.com For instance, in reactions such as oxidation or reduction of the aldehyde group, computational modeling can elucidate the step-by-step mechanism and the geometry of the high-energy transition state structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Processes

QSAR models are statistical models that relate the chemical structure of a compound to its biological or environmental activity. nih.govecetoc.org For this compound, QSAR can be used to predict its environmental fate, such as its biodegradability, soil sorption, or toxicity to aquatic organisms. nih.gov These models use calculated molecular descriptors (e.g., logP, molecular weight, electronic properties) to predict the endpoint of interest, providing a cost-effective way to assess the environmental impact of the chemical without extensive experimental testing. nih.govmdpi.com

Computational Screening for Reactivity and Interaction Mechanisms

Computational screening allows for the rapid evaluation of the reactivity of this compound with a variety of other chemical species. nih.gov By modeling the interactions, for example, with biological macromolecules or environmental radicals, it is possible to predict potential reaction mechanisms and identify key interacting residues or functional groups. acs.orgscispace.com This approach is valuable in fields like toxicology for predicting potential adverse outcomes or in materials science for understanding degradation pathways. researchgate.net

Applications of 2,4 Dichlorophenyl Acetaldehyde As a Chemical Intermediate

Precursor in Agrochemical Synthesis (e.g., Tetraconazole)

The most prominent application of (2,4-Dichlorophenyl)acetaldehyde is as a key intermediate in the production of certain agrochemicals, particularly fungicides. google.com Its quality and the yield of its synthesis process directly influence the quality and cost of the final active ingredient. google.com

A prime example is its role in the synthesis of Tetraconazole, a triazole fungicide used to control powdery mildew and other fungal diseases on crops like sugar beets. google.comnih.govepa.gov In the manufacturing process of Tetraconazole, this compound serves as a critical starting material. The synthesis involves reacting this aldehyde with other chemical precursors to construct the more complex Tetraconazole molecule, which incorporates the 2,4-dichlorophenyl group from the aldehyde. google.com

Table 1: Role in Agrochemical Synthesis

| Intermediate | End Product | Application of End Product |

|---|

Intermediate in Pharmaceutical Production

In the pharmaceutical industry, chemical intermediates are fundamental for the cost-effective and efficient synthesis of Active Pharmaceutical Ingredients (APIs). sudarshanpharma.com Compounds like this compound, which are classified as organic building blocks and benzene (B151609) compounds, serve as starting points for creating more complex molecular structures. bldpharm.com The synthesis of APIs often involves a series of chemical reactions, and intermediates represent the processed components that streamline this production. arborpharmchem.com

While specific, large-scale pharmaceutical applications of this compound are not extensively detailed in publicly available literature, its structural motifs are common in medicinal chemistry. Chlorinated aromatic rings are present in numerous drugs, and the acetaldehyde (B116499) moiety provides a reactive handle for further chemical transformations. Therefore, it is recognized as a valuable building block for the synthesis of bioactive small molecules. sigmaaldrich.com Its potential lies in its ability to be incorporated into multi-step syntheses that could lead to the generation of novel pharmaceutical compounds. beilstein-journals.org The purity of such an intermediate is critical, as it directly impacts the efficacy and safety of the final medicinal product. arborpharmchem.com

Role in the Synthesis of Specialty Chemicals and Polymers

Chlorine chemistry plays a significant role in the sustainable production of fine and specialty chemicals. nih.gov Industrially produced from abundant sodium chloride, chlorine is used to create reactive intermediates that are then converted into a wide array of products, including polymers. nih.gov

This compound fits within this framework as a chlorinated aromatic aldehyde. Aromatic aldehydes are important precursors in the chemical industry. nih.gov The reactivity of the aldehyde group allows for a variety of chemical transformations, such as oxidation, reduction, and condensation reactions, to produce other specialty chemicals. The dichlorophenyl group is a stable structural component that imparts specific properties, such as thermal stability or flame retardancy, to the final products. The use of such chlorinated intermediates is an established methodology in the industrial synthesis of complex organic compounds. nih.gov

Emerging Industrial and Research Applications

Research in industrial chemistry is continuously seeking greener and more efficient synthesis routes for important chemical building blocks. epfl.ch Acetaldehyde and its derivatives are vital chemicals used in the manufacture of products ranging from perfumes to plastics. epfl.ch Emerging research focuses on developing sustainable production methods, for instance, by converting carbon dioxide (CO2) into acetaldehyde using novel catalysts. epfl.ch

While this research does not focus directly on this compound, it highlights the broad industrial importance of the acetaldehyde chemical class. Future research could apply similar green chemistry principles to the synthesis of chlorinated aldehydes. Furthermore, the use of highly pure chemical intermediates as analytical standards is a critical aspect of quality control in various industries, including environmental and diagnostic testing. sigmaaldrich.com The potential for this compound and its derivatives to be used in developing new analytical methods or as reference materials in research represents an emerging application area. The ongoing exploration of chlorine chemistry for creating sustainable materials may also uncover new uses for this compound in advanced polymers and fine chemicals. nih.gov

Table 2: Mentioned Compound Names

| Compound Name | CAS Number |

|---|---|

| This compound | 30067-11-9 nih.gov |

| Tetraconazole | 112281-77-3 nih.gov |

| 2,4-Dichlorophenylacetic acid | Not explicitly found |

| Ethyl chloroacetate (B1199739) | 105-39-5 |

| 2,4-Dichlorobenzaldehyde (B42875) | 874-42-0 |

| Methyl acetoacetate (B1235776) | 105-45-3 |

Future Research Directions and Emerging Challenges in 2,4 Dichlorophenyl Acetaldehyde Chemistry

Development of Novel and Efficient Synthetic Routes

The traditional synthesis of (2,4-Dichlorophenyl)acetaldehyde often involves multi-step processes that may suffer from moderate yields and the generation of chlorinated waste streams. A primary challenge is the development of more atom-economical and environmentally benign synthetic pathways.

Future research is anticipated to move beyond classical methods towards innovative strategies. One promising approach involves a modified condensation reaction using alternative starting materials to circumvent common side reactions. For instance, a patented method utilizes the reaction of 2,4-dichlorobenzaldehyde (B42875) with methyl acetoacetate (B1235776) instead of the more conventional ethyl chloroacetate (B1199739). google.com This substitution effectively avoids the side reaction between chlorine ions and sodium alcoholate, leading to an improved yield and purity of the final product. google.com The process involves a sequence of a closed-loop reaction, alkaline hydrolysis, pH adjustment, and finally, decarboxylation to yield this compound. google.com

Further exploration into Darzens-type condensation reactions, which involve the reaction of an aldehyde with an α-haloester to form an epoxide followed by rearrangement, could also provide a more direct route. beilstein-journals.org The optimization of reaction conditions, including the choice of base and solvent, will be critical to maximizing efficiency.

| Synthetic Route Aspect | Traditional Approach (Illustrative) | Novel Patented Approach | Future Research Focus |

| Key Reactants | 2,4-Dichlorobenzyl chloride, Ethyl chloroacetate (hypothetical) | 2,4-Dichlorobenzaldehyde, Methyl acetoacetate google.com | Direct C-H functionalization of 2,4-dichlorotoluene |

| Key Steps | Grignard formation, Epoxidation, Rearrangement | Closed-loop condensation, Hydrolysis, Decarboxylation google.com | Biocatalytic or photocatalytic single-step synthesis |

| Reported Advantages | Established methodology | Higher yield, reduced side reactions, lower cost google.com | Ultimate sustainability, minimal waste |

| Catalysts | Strong bases (e.g., Sodium ethoxide) | Organic and inorganic bases (e.g., Sodium methylate, Potassium carbonate) google.com | Supported nanocatalysts, enzymes (e.g., dehydrogenases) |

Deeper Understanding of Complex Degradation Pathways and Metabolites

Given the chlorinated aromatic structure of this compound, its environmental fate and degradation are of significant concern. Research on the closely related herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), provides a roadmap for future investigations. The primary metabolite of 2,4-D is often found to be 2,4-dichlorophenol (B122985) (2,4-DCP), a compound noted for its persistence and, in some cases, higher toxicity than the parent molecule. nih.govcapes.gov.br

It is crucial to elucidate the complete aerobic and anaerobic degradation pathways of this compound. Future studies should aim to identify not only the primary metabolites like 2,4-DCP but also the subsequent breakdown products, such as chlorocatechols. capes.gov.br An emerging challenge is to determine the conditions under which complete mineralization to CO2 and HCl occurs versus the formation of persistent and potentially more toxic intermediates.

Recent advancements in synthetic biology, such as the engineering of Escherichia coli to completely biodegrade 2,4-D by incorporating the metabolites into the tricarboxylic acid cycle, represent a powerful future direction. nih.gov Applying similar bioengineering principles to create microbial consortia specifically designed to remediate this compound could offer a sustainable solution to environmental contamination. nih.gov

| Potential Degradation Product | Parent Compound | Significance/Research Focus |

| 2,4-Dichlorophenol (2,4-DCP) | 2,4-Dichlorophenoxyacetic acid (2,4-D) nih.gov | Frequently detected metabolite, exhibits higher toxicity than the parent compound in some organisms. nih.govacs.org |

| Chlorocatechols | 2,4-D capes.gov.br | Intermediates in the bacterial degradation pathway of chlorinated aromatics. |

| Succinyl-CoA and Acetyl-CoA | 2,4-D nih.gov | Products of complete biodegradation by engineered bacteria, indicating entry into central metabolism. nih.gov |

Integration of Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structure, reactivity, and interactions of this compound requires the application of sophisticated analytical tools. While standard techniques like FT-IR and NMR spectroscopy are essential for routine characterization, future research will increasingly rely on a synergistic combination of advanced spectroscopy and computational chemistry. nih.gov

Advanced Spectroscopic Methods: Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be invaluable for unambiguously identifying complex reaction intermediates and degradation metabolites. High-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS) is essential for tracing minute quantities of these compounds in complex environmental or biological matrices.

Computational Chemistry: Density Functional Theory (DFT) calculations can predict spectroscopic signatures, reaction energetics, and transition states, providing deep mechanistic insights into both synthetic and degradation pathways. A particularly powerful emerging tool is Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular interactions in the solid state. nih.gov This can be used to understand crystal packing, polymorphism, and the nature of interactions with biological receptors or catalytic surfaces. nih.gov

| Technique | Application in this compound Research |

| 2D NMR Spectroscopy (e.g., COSY, HSQC) | Unambiguous structural elucidation of synthetic intermediates and degradation products. |

| High-Resolution LC-MS/MS | Detection and quantification of trace levels of the compound and its metabolites in environmental samples. |

| Density Functional Theory (DFT) | Modeling reaction mechanisms, predicting spectroscopic data, and assessing the stability of intermediates. |

| Hirshfeld Surface Analysis | Probing and quantifying intermolecular interactions in the crystal lattice to understand physical properties. nih.gov |

Exploration of New Catalytic Systems for Sustainable Synthesis

The future of chemical manufacturing is inextricably linked to the development of highly efficient and sustainable catalytic systems. For this compound, this involves moving away from stoichiometric reagents and harsh conditions towards catalytic processes that are selective, operate under mild conditions, and are recyclable.

One major research thrust is the development of novel heterogeneous catalysts. Inspired by recent breakthroughs in CO2 conversion, where copper-based catalysts have been shown to convert carbon dioxide to acetaldehyde (B116499) with remarkable efficiency, similar metal-based nanocatalysts could be designed for the selective oxidation or hydrogenation steps required in this compound synthesis. azom.com

Organocatalysis presents another exciting frontier. N-Heterocyclic Carbenes (NHCs) have emerged as powerful catalysts for a variety of transformations, including the upgrading of acetaldehyde. nih.gov The immobilization of such organocatalysts on solid supports, like resins, not only facilitates catalyst separation and recycling but also opens the door for use in continuous flow reactors, a key technology for process intensification. nih.gov The challenge lies in designing an NHC system that is stable and effective for the specific substrates involved in the synthesis of this compound.

| Catalytic System | Principle | Potential Application for this compound |

| Supported Metal Nanocatalysts | High surface area and unique electronic properties of metal nanoparticles enhance catalytic activity and selectivity. | Selective oxidation of 2-(2,4-dichlorophenyl)ethanol or selective reduction of a related carboxylic acid derivative. |

| Immobilized N-Heterocyclic Carbenes (NHCs) | Organocatalysts that can be anchored to a solid support for easy recovery and reuse in batch or flow processes. nih.gov | Catalyzing key C-C bond-forming reactions in the synthetic pathway under milder conditions. |

| Biocatalysts (Enzymes) | Highly specific enzymes (e.g., oxidoreductases, lyases) operating in aqueous media at ambient temperature and pressure. | Enantioselective synthesis of chiral derivatives or specific degradation for bioremediation. |

Interdisciplinary Research in Environmental Remediation and Material Science

The challenges and opportunities presented by this compound extend beyond the traditional boundaries of organic chemistry, demanding interdisciplinary collaboration.

Environmental Remediation: The intersection of microbiology, genetic engineering, and environmental science is critical for addressing potential contamination. Building on work with related compounds, future research will involve isolating or engineering microbes capable of using this compound as a carbon source. nih.gov This requires a deep understanding of both the microbial metabolic pathways and the ecological factors governing their survival and efficacy in soil and water. Ecotoxicology studies, combining analytical chemistry and biology, are also needed to assess the combined toxic effects of the parent compound and its metabolites on non-target organisms. nih.govacs.org

Material Science: While primarily known as a pesticide intermediate, the unique structure of this compound makes it a potential building block for new materials. Collaboration between synthetic chemists and material scientists could lead to the development of novel polymers or functional materials. The dichlorophenyl moiety, for example, could be exploited to impart specific properties such as increased thermal stability, flame retardancy, or a high refractive index to polymers. Exploring its use in the synthesis of specialty liquid crystals or as a precursor for novel heterocyclic scaffolds for organic electronics represents a nascent but promising research avenue.

| Interdisciplinary Field | Involved Disciplines | Research Goal |

| Bioremediation | Microbiology, Synthetic Biology, Environmental Engineering | To develop engineered microorganisms or microbial consortia for the complete and safe degradation of the compound in contaminated environments. nih.gov |

| Ecotoxicology | Toxicology, Analytical Chemistry, Aquatic Biology | To assess the synergistic or antagonistic toxic effects of the parent compound and its degradation products on ecosystems. nih.gov |

| Functional Polymers | Polymer Chemistry, Material Science, Organic Synthesis | To utilize this compound as a monomer or precursor to synthesize polymers with enhanced properties (e.g., flame retardancy, optical clarity). |

| Organic Electronics | Material Science, Physics, Synthetic Chemistry | To explore the synthesis of novel conjugated systems derived from the compound for applications in sensors, LEDs, or transistors. |

常见问题

Basic Questions

Q. What are the common synthetic routes for (2,4-Dichlorophenyl)acetaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of 2,4-dichlorobenzene with acetaldehyde derivatives or oxidation of (2,4-dichlorophenyl)ethanol using oxidizing agents like pyridinium chlorochromate (PCC). Solvent selection (e.g., dichloromethane for Friedel-Crafts) and temperature control (0–25°C) are critical to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yield optimization requires stoichiometric balancing of catalysts (e.g., AlCl₃) and substrates .

Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- ¹H NMR : A singlet at δ 9.5–10.0 ppm confirms the aldehyde proton. Aromatic protons (2,4-dichlorophenyl) appear as doublets in δ 7.2–7.8 ppm.

- ¹³C NMR : The aldehyde carbon resonates at δ 190–200 ppm.

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 203.0). Infrared (IR) spectroscopy identifies C=O stretching (~1720 cm⁻¹). Cross-referencing with crystallographic data (e.g., bond angles from similar compounds) resolves ambiguities .

Q. What storage conditions are recommended to prevent degradation of this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to avoid light-induced oxidation. Stabilizers like hydroquinone (0.1% w/w) can inhibit polymerization. Periodic purity checks via thin-layer chromatography (TLC) or HPLC (C18 column, acetonitrile/water mobile phase) ensure stability .

Advanced Research Questions

Q. How do the electron-withdrawing chlorine substituents influence the reactivity of the acetaldehyde group in nucleophilic additions?

- Methodological Answer : The 2,4-dichloro groups reduce electron density at the phenyl ring, polarizing the aldehyde carbonyl and enhancing electrophilicity. Kinetic studies using Grignard reagents (e.g., MeMgBr) show accelerated nucleophilic attack compared to non-chlorinated analogs. Computational models (DFT calculations) predict activation energy reduction by 15–20%, validated by experimental rate constants .

Q. What strategies resolve contradictions in reported melting points and spectral data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Techniques include:

- DSC/TGA : Differential scanning calorimetry identifies polymorph transitions.

- X-ray crystallography : Resolves crystal packing effects (e.g., used this for a related compound).

- Standardized drying : Lyophilization or vacuum drying removes solvent traces. Cross-laboratory reproducibility studies under controlled conditions (e.g., humidity) are recommended .

Q. How can in silico models predict the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I metabolism (e.g., oxidation by CYP450 enzymes). Docking studies (AutoDock Vina) identify binding affinities to hepatic enzymes. Validate predictions with in vitro assays (e.g., liver microsomes + NADPH cofactor) and LC-MS/MS metabolite profiling .

Q. What mechanistic insights explain the compound’s instability under basic conditions?

- Methodological Answer : Base-catalyzed aldol condensation occurs due to deprotonation at the α-carbon, forming dimeric or polymeric products. Monitoring via UV-Vis spectroscopy (λ ~270 nm for conjugated products) quantifies degradation rates. Stabilization strategies include buffering at pH 5–6 or using aprotic solvents (e.g., DMF) .

Q. How does crystallographic data clarify stereochemical outcomes in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction determines absolute configuration. For example, resolved the planar structure of 2-(2,4-dichlorophenyl)acetic acid, confirming substituent positions. For chiral derivatives, anomalous dispersion methods (Cu Kα radiation) assign R/S configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息